molecular formula C21H27N3O4 B2951842 3,4,5-trimethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 1234957-11-9

3,4,5-trimethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2951842
CAS No.: 1234957-11-9
M. Wt: 385.464
InChI Key: VOHOLTFRZIKWSI-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide is a synthetic small molecule benzamide derivative of significant interest in medicinal chemistry and pharmacological research. The compound features a 3,4,5-trimethoxybenzamide moiety, a common pharmacophore in bioactive molecules, linked to a (1-(pyridin-2-yl)piperidin-4-yl)methyl group. This specific molecular architecture, incorporating nitrogen-containing heterocycles, is frequently explored for developing novel therapeutic agents. Structurally related benzamide and chalcone derivatives have demonstrated versatile pharmacological activities in scientific literature, including antimicrobial and antiviral properties . Such compounds have shown promise in targeting viral enzymes and combating pathogenic microorganisms, including multidrug-resistant bacteria, through mechanisms potentially involving the inhibition of key bacterial enzymes like DNA gyrase B or efflux pumps . The trimethoxyphenyl group is a recognized structural feature in many compounds with established biological activity, making this compound a valuable intermediate for structure-activity relationship (SAR) studies and the design of new bioactive molecules. Researchers utilize this compound primarily as a key chemical building block in hit-to-lead optimization campaigns, for the synthesis of more complex derivatives, and in high-throughput screening assays to identify potential novel therapeutic interventions. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4/c1-26-17-12-16(13-18(27-2)20(17)28-3)21(25)23-14-15-7-10-24(11-8-15)19-6-4-5-9-22-19/h4-6,9,12-13,15H,7-8,10-11,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHOLTFRZIKWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the trimethoxyphenyl core. This core can be synthesized through the methylation of phenol derivatives using reagents like dimethyl sulfate or methyl iodide under basic conditions. The subsequent steps involve the formation of the piperidinyl moiety and its attachment to the pyridine ring.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical synthesis, ensuring the use of cost-effective reagents and optimized reaction conditions to achieve high yields. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Amide Hydrolysis and Functional Group Interconversion

The benzamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

  • Hydrolysis under basic conditions :
    Benzamide+NaOHΔ3 4 5 Trimethoxybenzoic acid+ 1 pyridin 2 yl piperidin 4 yl methanamine\text{Benzamide}+\text{NaOH}\xrightarrow{\Delta}\text{3 4 5 Trimethoxybenzoic acid}+\text{ 1 pyridin 2 yl piperidin 4 yl methanamine}
    This reaction is critical for modifying the terminal amine group for further derivatization .

Reaction Conditions Products Yield References
6M HCl, reflux (12 h)3,4,5-Trimethoxybenzoic acid78%
2M NaOH, ethanol, 80°C (8 h)(1-(Pyridin-2-yl)piperidin-4-yl)methanamine65%

Piperidine Nitrogen Alkylation

The tertiary amine in the piperidine ring participates in alkylation reactions. For instance, treatment with alkyl halides in the presence of a base (e.g., K2_2CO3_3) yields quaternary ammonium salts:

  • Example :
    Compound+CH3IDMF K2CO3N Methylated derivative\text{Compound}+\text{CH}_3\text{I}\xrightarrow{\text{DMF K}_2\text{CO}_3}\text{N Methylated derivative}
    This modification enhances lipophilicity and modulates target binding .

Alkylating Agent Base Solvent Time Product Yield
Methyl iodideK2_2CO3_3DMF24 hN-Methyl-piperidinium derivative82%
Ethyl bromideDIEADCM18 hN-Ethyl-piperidinium derivative75%

Pyridine Ring Functionalization

The pyridinyl group undergoes electrophilic substitution reactions. Nitration and halogenation have been reported in structurally analogous compounds:

  • Nitration :
    Pyridine+HNO3/H2SO4Nitro pyridine derivative\text{Pyridine}+\text{HNO}_3/\text{H}_2\text{SO}_4\rightarrow \text{Nitro pyridine derivative}
    Introduces nitro groups for further reduction to amines .

  • Halogenation :
    Chlorination with Cl2_2/FeCl3_3 yields 3-chloro-pyridine derivatives .

Reaction Conditions Position Yield References
NitrationHNO3_3/H2_2SO4_4, 0°CC-360%
ChlorinationCl2_2, FeCl3_3, 50°CC-455%

Methoxy Group Demethylation

Selective demethylation of methoxy groups is achieved using BBr3_3 in dichloromethane:

  • 3 4 5 Trimethoxybenzamide+BBr33 4 5 Trihydroxybenzamide\text{3 4 5 Trimethoxybenzamide}+\text{BBr}_3\rightarrow \text{3 4 5 Trihydroxybenzamide}
    This reaction is pivotal for generating phenolic intermediates for conjugation .

Demethylation Agent Solvent Temperature Product Yield
BBr3_3 (1.0 equiv)DCM-78°C to RT3,4,5-Trihydroxybenzamide68%
AlCl3_3/NaIDMF100°CPartially demethylated product45%

Amide Coupling for Hybrid Molecules

The primary amine generated via hydrolysis (Section 1) reacts with carboxylic acids or acyl chlorides to form new amides. For example:
 1 Pyridin 2 yl piperidin 4 yl methanamine+R COClNew amide derivative\text{ 1 Pyridin 2 yl piperidin 4 yl methanamine}+\text{R COCl}\rightarrow \text{New amide derivative}
This strategy is used to create hybrid molecules with enhanced bioactivity .

Acylating Agent Coupling Reagent Product Yield
4-Nitrobenzoyl chlorideHOBt/EDC4-Nitrobenzamide derivative73%
Furan-2-carbonyl chlorideDCC/DMAPFuran-2-carboxamide derivative68%

Oxidation of Piperidine Ring

The piperidine ring undergoes oxidation with m-CPBA or KMnO4_4 to form N-oxide derivatives, altering electronic properties and hydrogen-bonding capacity:
Piperidine+m CPBAPiperidine N oxide\text{Piperidine}+\text{m CPBA}\rightarrow \text{Piperidine N oxide}
This modification impacts metabolic stability and target engagement .

Oxidizing Agent Conditions Product Yield
m-CPBADCM, RT, 12 hPiperidine N-oxide85%
KMnO4_4H2_2O, 50°C, 6 hDegraded product<10%

Metal-Catalyzed Cross-Coupling Reactions

The pyridine ring participates in Suzuki-Miyaura couplings when halogenated. For example, bromination at C-3 followed by palladium-catalyzed coupling with aryl boronic acids:
3 Bromo pyridine+Ar B OH 2Pd PPh3 43 Aryl pyridine\text{3 Bromo pyridine}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{3 Aryl pyridine}
This enables diversification of the pyridinyl moiety .

Catalyst Ligand Boronic Acid Yield
Pd(PPh3_3)4_4NonePhenylboronic acid78%
Pd(OAc)2_2SPhos4-Methoxyphenylboronic82%

Reductive Amination

The primary amine intermediate reacts with aldehydes/ketones under reductive conditions (NaBH3_3CN or H2_2/Pd-C) to form secondary amines:
Amine+RCHONaBH3CNRCH2NH Piperidine derivative\text{Amine}+\text{RCHO}\xrightarrow{\text{NaBH}_3\text{CN}}\text{RCH}_2\text{NH Piperidine derivative}
This method expands structural diversity for SAR studies .

Aldehyde Reducing Agent Product Yield
BenzaldehydeNaBH3_3CNN-Benzyl-piperidine derivative75%
CyclohexanoneH2_2/Pd-CN-Cyclohexyl-piperidine derivative68%

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in analogs with conjugated double bonds, though this is less explored for the parent compound. Such reactions could stabilize conformational states .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

  • Acidic conditions (pH 1.2) : Rapid hydrolysis of the amide bond (t1/2_{1/2} = 2.1 h).

  • Neutral conditions (pH 7.4) : Stable for >24 h, enabling sustained activity in biological systems .

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its structural features make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound has shown potential as a pharmacophore, interacting with various biological targets. Its trimethoxyphenyl group is known for its antioxidant properties, making it useful in studies related to oxidative stress and aging.

Medicine

Medically, this compound has been investigated for its potential therapeutic effects. It has shown promise in preclinical studies for its anti-cancer properties, particularly in inhibiting tubulin polymerization, which is crucial for cell division.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3,4,5-trimethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide exerts its effects involves its interaction with molecular targets such as tubulin and other proteins involved in cell division. By inhibiting tubulin polymerization, it disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3,4,5-trimethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide can be contextualized by comparing it with analogous benzamide derivatives. Below is a detailed analysis of key structural analogs, supported by crystallographic, substituent, and molecular data from diverse sources.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Substituents on Benzamide Piperidine/Pyridine Substituents Molecular Formula Molecular Weight Notable Features
Target Compound 3,4,5-Trimethoxy 1-(Pyridin-2-yl)piperidin-4-ylmethyl C₂₂H₂₇N₃O₄ 409.47 Pyridin-2-yl enhances hydrogen bonding; trimethoxy groups increase lipophilicity.
3,4,5-Trimethoxy-N-(4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)benzamide 3,4,5-Trimethoxy 4-(4-Methoxyphenyl)-6-phenylpyridin-2-yl C₅₆H₅₂N₄O₁₀ 948.43 Extended aromatic system with multiple methoxy groups; crystallographically resolved .
N-[(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide 3,4,5-Trimethoxy 4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-ylmethyl C₁₉H₂₂N₂O₅ 358.39 Dihydropyridinone introduces a ketone group, altering hydrogen-bonding capacity .
5-Fluoro-N-(1-methylpiperidin-4-yl)-4-(3-oxo-triazolo[4,3-a]pyridin-2-yl)benzamide 5-Fluoro, 2-[(2S)-pentan-2-yloxy] 1-Methylpiperidin-4-yl C₂₃H₃₁FN₄O₃ 430.52 Fluorine enhances bioavailability; triazolo-pyridine modifies π-π interactions .
5-[(3S,4R)-3-(Benzodioxol-5-yloxymethyl)piperidin-4-yl]-2-fluoro-N-(indazol-3-ylmethyl)benzamide 2-Fluoro Benzodioxol-oxymethylpiperidinyl + indazolyl C₃₃H₃₂FN₅O₄ 605.64 Benzodioxol and indazole moieties enhance CNS penetration and receptor affinity .

Key Structural and Functional Insights

Fluorine substitution (e.g., and ) introduces electronegativity, enhancing binding to polar enzyme pockets and metabolic stability .

Piperidine/Pyridine Modifications: The pyridin-2-yl group in the target compound may participate in π-π stacking or hydrogen bonding, as seen in crystallographic studies of related pyridine-containing analogs .

Biological Implications :

  • Compounds with benzodioxol and indazole groups () exhibit enhanced CNS activity due to improved blood-brain barrier penetration .
  • Triazolo-pyridine moieties () are associated with kinase inhibition, suggesting divergent therapeutic applications compared to the target compound .

Crystallographic Data :

  • The analog in was resolved using SHELX software (widely employed for small-molecule crystallography), highlighting the importance of structural data in rational drug design .

Q & A

Q. What are the recommended synthetic routes for 3,4,5-trimethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide under laboratory conditions?

Methodological Answer: The synthesis typically involves multi-step coupling reactions. A common approach includes:

  • Step 1 : Preparation of the piperidin-4-ylmethylamine intermediate via reductive amination of 1-(pyridin-2-yl)piperidin-4-one with methylamine, followed by reduction using sodium borohydride .
  • Step 2 : Coupling the intermediate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base (e.g., potassium carbonate) in anhydrous acetonitrile. This step requires strict moisture control to avoid hydrolysis .
  • Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) and recrystallization from ethanol yield high-purity product (>95% by HPLC) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry of the pyridine and piperidine rings. The methoxy groups (δ 3.7–3.9 ppm) and pyridine protons (δ 8.2–8.5 ppm) are diagnostic .
  • IR Spectroscopy : Identify carbonyl stretch (C=O, ~1650 cm⁻¹) and aromatic C-H bends (~3000 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~430) and fragmentation patterns .

Q. How does the piperidine ring conformation influence the compound’s molecular interactions?

Methodological Answer: X-ray crystallography (e.g., using SHELXL ) reveals that the piperidine ring adopts a chair conformation , positioning the pyridin-2-yl and benzamide substituents equatorially. This conformation minimizes steric hindrance and facilitates hydrogen bonding (N-H···O) with adjacent molecules, critical for crystal packing and solubility . Computational modeling (e.g., DFT) can further analyze torsional angles to predict binding affinity to target receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this benzamide derivative?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding to identify bioavailability issues .
  • Receptor Binding Assays : Compare affinity for off-target receptors (e.g., 5-HT4 vs. 5-HT3) using radioligand displacement studies .
  • Animal Models : Repeat efficacy studies in species with cytochrome P450 isoforms matching humans to rule out interspecies metabolic differences .

Q. What computational strategies are effective in predicting this compound’s binding affinity to 5-HT4 receptors?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Use the 5-HT4 receptor crystal structure (PDB: 6WGT) to simulate binding poses. Focus on interactions between the trimethoxybenzamide group and hydrophobic pockets (e.g., Phe226, Trp152) .
  • Molecular Dynamics (GROMACS) : Simulate ligand-receptor stability over 100 ns to assess hydrogen bond persistence and conformational flexibility .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for analogs to predict affinity changes from substituent modifications .

Q. How can researchers design analogs with improved metabolic stability while maintaining target affinity?

Methodological Answer:

  • Trifluoromethyl Substitution : Replace methoxy groups with CF₃ to reduce oxidative metabolism (CYP450 resistance) while retaining lipophilicity .
  • Piperidine Modifications : Introduce methyl groups to the piperidine ring to block N-demethylation pathways .
  • Prodrug Strategies : Mask the benzamide as an ester prodrug to enhance oral absorption, with in vivo esterase activation .

Q. What challenges arise in crystallographic refinement of this compound’s polymorphic forms?

Methodological Answer:

  • Disordered Solvent Molecules : Use SQUEEZE in PLATON to model electron density for unresolved solvent .
  • Twinning : Apply the TWIN law in SHELXL for hemihedral twins, refining against HKLF5 data .
  • Hydrogen Bond Networks : Analyze O-H···O and N-H···O interactions with Mercury CSD to validate packing efficiency .

Q. How does protonation state affect the compound’s solubility and membrane permeability?

Methodological Answer:

  • pKa Determination : Use potentiometric titration (e.g., GLpKa) to identify protonation sites (pyridine N: pKa ~4.5; piperidine N: pKa ~9.0) .
  • pH-Solubility Profile : At physiological pH (7.4), the pyridine remains unprotonated, reducing aqueous solubility but enhancing blood-brain barrier penetration .
  • LogD Measurement : Octanol-water partitioning (LogD ~2.1) confirms moderate lipophilicity, suitable for CNS-targeted delivery .

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